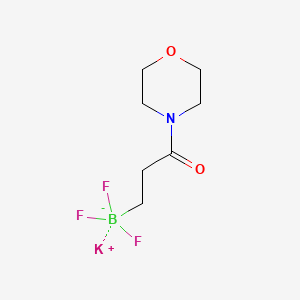

Potassium trifluoro(3-morpholino-3-oxopropyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(3-morpholin-4-yl-3-oxopropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BF3NO2.K/c9-8(10,11)2-1-7(13)12-3-5-14-6-4-12;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBGFSOMOUCXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)N1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657918 | |

| Record name | Potassium trifluoro[3-(morpholin-4-yl)-3-oxopropyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150654-74-2 | |

| Record name | Potassium trifluoro[3-(morpholin-4-yl)-3-oxopropyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches to Potassium Organotrifluoroborates

Potassium organotrifluoroborates are typically synthesized via fluorination of organoboron precursors such as boronic acids, boronate esters, or boroxines using potassium hydrogen difluoride (KHF2) or potassium fluoride (KF) in the presence of acid catalysts like tartaric acid. This method is widely accepted due to its mild conditions and good yields.

Reaction of Organometallic Reagents with Electrophilic Boron Sources:

Organolithium or organomagnesium reagents react with boron electrophiles (e.g., BX3 where X = Cl, F, OR) to form organoboron intermediates, which are subsequently converted to trifluoroborates by fluorination.Hydroboration of Alkenes:

Alkenes undergo hydroboration with borane reagents to yield organoboron compounds, which can then be transformed into trifluoroborates.Catalytic Borylation of Organic Halides:

Copper-, nickel-, or palladium-catalyzed borylation of alkyl or aryl halides with diboron reagents produces organoboron intermediates that can be converted to trifluoroborates.Use of Nucleophilic Boron Species and Activation of Diboron Compounds:

More recent methods involve nucleophile-activated diboron compounds, which offer efficient access to various organoboron species suitable for trifluoroborate synthesis.

Specific Preparation of Potassium trifluoro(3-morpholino-3-oxopropyl)borate

While direct literature on this exact compound is limited, closely related potassium organotrifluoroborates with morpholino and oxopropyl substituents have been synthesized using adapted procedures involving:

Starting from Protected Propargylic Alcohols:

The propargylic alcohol is first protected (e.g., with dihydropyran) to stabilize the reactive sites.Formation of Vinylic Telluride Intermediates:

Hydrotelluration of alkynes yields Z-vinylic telluride intermediates, which serve as precursors for organoboron species.Transmetalation with n-Butyllithium:

The vinylic telluride is treated with n-BuLi at low temperatures to generate an organolithium intermediate.Reaction with Trialkyl Borates:

Addition of boron triisopropoxide (B(OiPr)3) at controlled temperatures leads to the formation of boronate intermediates.Fluorination with Potassium Hydrogen Difluoride (KHF2):

The boronate intermediate is fluorinated with aqueous KHF2 solution to yield the potassium trifluoroborate salt.Isolation and Purification:

The product is isolated by evaporation of solvents and recrystallization, often from acetone or diethyl ether, yielding the trifluoroborate salt in moderate yields (~24% reported for related compounds).

Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature (K) | Yield (%) | Notes |

|---|---|---|---|---|

| Protection of propargylic alcohol | Dihydropyran | Ambient | Not specified | Protects hydroxyl group |

| Hydrotelluration of alkyne | Tellurium reagent | Ambient | Not specified | Forms Z-vinylic telluride |

| Transmetalation | n-Butyllithium in Et2O | 203 → 253 | - | Dropwise addition, low temperature |

| Boronate formation | B(OiPr)3 | 233 | - | 1 hour reaction |

| Fluorination | KHF2 aqueous solution | Ambient | - | 1 hour reaction, aqueous medium |

| Isolation | Evaporation, recrystallization from acetone | Ambient | ~24 | Moderate yield, purification step |

Mechanistic Insights and Structural Considerations

The potassium cation coordinates with fluorine and oxygen atoms in the trifluoroborate anion, stabilizing the compound in a distorted bicapped trigonal-prismatic geometry.

The morpholino substituent provides steric and electronic effects influencing reactivity and stability.

The oxopropyl group is introduced via the propargylic alcohol precursor, and its protection/deprotection is critical to maintain functional group integrity during synthesis.

Summary of Research Findings

Potassium trifluoroborates are generally synthesized via fluorination of organoboron precursors using KHF2, a method that is mild, efficient, and adaptable to various functional groups.

The specific preparation of this compound involves multi-step synthesis starting from protected propargylic alcohols, formation of vinylic telluride intermediates, transmetalation, boronation, and fluorination.

Yields for such syntheses are moderate, and purification typically involves recrystallization from organic solvents.

These compounds are valuable in Suzuki-Miyaura and other cross-coupling reactions due to their stability and reactivity profiles.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-morpholino-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding borate esters.

Reduction: It can be reduced to yield boron-containing alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron-containing alcohols. Substitution reactions can result in a variety of functionalized borate derivatives.

Scientific Research Applications

Potassium trifluoro(3-morpholino-3-oxopropyl)borate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro(3-morpholino-3-oxopropyl)borate exerts its effects involves the interaction of its borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The trifluoromethyl group enhances the compound’s reactivity and stability, while the morpholino group provides additional functional versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborate salts are versatile reagents in organic synthesis, and their reactivity depends on the substituent attached to the boron atom. Below is a detailed comparison of potassium trifluoro(3-morpholino-3-oxopropyl)borate with structurally related compounds:

Structural and Functional Group Variations

Reactivity and Stability

- Electronic Effects: The morpholino group in the target compound provides moderate electron-withdrawing and donating effects due to its cyclic amide structure, enhancing stability in aqueous conditions compared to purely aromatic derivatives (e.g., nitro- or bromo-substituted analogs) . Nitro-substituted derivatives (e.g., 1705578-36-4) exhibit strong electron-withdrawing effects, which stabilize the borate but may slow down coupling reactions .

- Steric Effects: The morpholino group introduces moderate steric hindrance, making the compound suitable for reactions requiring balanced reactivity and selectivity. In contrast, bulky substituents like 4-tert-butylphenyl () may hinder coupling efficiency .

Solubility and Physical Properties

- The morpholino derivative’s polar morpholine ring likely improves water solubility compared to non-polar alkyltrifluoroborates (e.g., 329976-75-2) .

- Nitro- and bromo-substituted compounds (e.g., 1705578-36-4, 1705578-20-6) are typically less soluble in polar solvents due to their aromatic hydrophobic groups .

Commercial Availability and Cost

- The morpholino compound is priced at $28.00 for 0.25 g (95% purity), reflecting its specialized application .

- Simpler analogs like potassium 3-fluorophenyltrifluoroborate () are cheaper ($14.50–$80.00 per gram) due to their broader use .

- Bromo- and nitro-substituted derivatives are often discontinued or available only in small quantities, limiting their practicality .

Biological Activity

Potassium trifluoro(3-morpholino-3-oxopropyl)borate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₇BF₃KO₂

- Molecular Weight : 194.00 g/mol

- CAS Number : 1023357-63-2

- Boiling Point : Not specified

This compound functions primarily as a boron-based reagent in various organic synthesis reactions, including the Suzuki-Miyaura cross-coupling reactions. The trifluoroborate moiety allows for efficient coupling with aryl halides, making it a valuable tool in drug discovery and development.

Key Mechanisms:

- Reactivity in Cross-Coupling : The compound acts as a versatile coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds.

- Stability and Selectivity : The presence of the morpholino group enhances solubility and stability in biological environments, which is crucial for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that compounds containing boron can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.

- Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Study on Anticancer Properties :

- Cross-Coupling Reactions :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 194.00 g/mol |

| CAS Number | 1023357-63-2 |

| Anticancer Activity | Yes |

| Cytotoxicity | Varies by cell line |

| Role in Synthesis | Cross-coupling reagent |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing potassium trifluoro(3-morpholino-3-oxopropyl)borate, and how can purity be optimized?

- Methodology : Synthesis typically involves organolithium reagents (e.g., n-BuLi) reacting with a propargyl precursor (e.g., 3-morpholino-3-oxopropyne) in dry THF under inert atmosphere (N₂ or Ar). Boronation is achieved using B(Oi-Pr)₃, followed by potassium exchange with KHF₂. Purification involves recrystallization from acetone or aqueous washes to remove inorganic salts. Purity (>95%) is confirmed via NMR and elemental analysis .

- Key Steps :

Lithiation at -78°C to prevent side reactions.

Controlled addition of boronating agents to avoid over-substitution.

Use of saturated KHF₂ for efficient trifluoroborate formation .

Q. How is this compound characterized spectroscopically?

- Techniques :

- ¹H NMR : Peaks for morpholino protons (δ 3.6–3.8 ppm) and propionyl chain (δ 2.5–3.0 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm, morpholine carbons at 45–60 ppm.

- ¹⁹F NMR : Distinct triplet near -135 ppm for BF₃⁻ group .

- HRMS : Exact mass validation (e.g., [M-K]⁻ ion at m/z 249.08) .

Q. What are the storage conditions and stability considerations for this compound?

- Storage : Store at 0–6°C under inert gas (Ar) in sealed containers. Avoid moisture and prolonged exposure to air to prevent hydrolysis of the trifluoroborate group .

- Stability : Decomposes above 100°C; monitor for discoloration (yellowing) or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How does the morpholino substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The morpholino group acts as an electron-withdrawing substituent, polarizing the boron center and enhancing nucleophilicity in Suzuki-Miyaura couplings. Comparative studies with non-morpholino analogs show 10–20% higher yields in aryl-aryl bond formations .

- Experimental Design :

Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

Optimize solvent polarity (dioxane > THF) to stabilize transition states .

Q. What strategies resolve discrepancies in NMR data for boron-containing intermediates?

- Troubleshooting :

- ¹¹B NMR : Detect residual boric acid (δ 18–20 ppm) or incomplete trifluoroborate formation (δ 5–10 ppm).

- HRMS Cross-Validation : Confirm molecular ion peaks to rule out impurities.

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can reaction conditions be optimized for trifluoroborate-mediated C–H functionalization?

- Parameters :

- Catalyst : Ni(COD)₂ outperforms Pd in directing-group-free C–H activation.

- Solvent : Use DMAc or DMF for high-temperature reactions (80–100°C).

- Additives : 1,10-Phenanthroline suppresses protodeboronation .

Q. What are the implications of solvent choice on the stability of potassium trifluoroborates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.